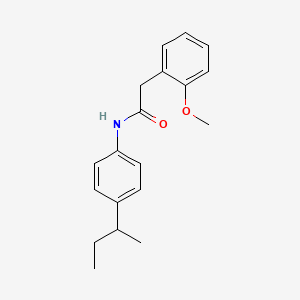
N-(4-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide, also known as BU-224, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective agonist of the cannabinoid receptor 2 (CB2), which is expressed mainly in immune cells and has been implicated in various physiological and pathological processes. BU-224 has gained attention in recent years due to its potential therapeutic applications in the treatment of inflammatory and autoimmune diseases, as well as cancer and neurodegenerative disorders.
作用机制
The mechanism of action of N-(4-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide involves the selective binding and activation of CB2 receptors on immune cells and other cell types, leading to the modulation of various signaling pathways and gene expression patterns. CB2 receptors are primarily expressed in immune cells, but they are also present in other tissues, such as the brain, liver, and bone. The activation of CB2 receptors by this compound results in the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs), leading to the modulation of intracellular calcium levels, ion channel activity, and gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and tissue context. It has been found to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in macrophages and other immune cells, leading to the attenuation of inflammation and tissue damage. This compound has also been shown to enhance the production of anti-inflammatory mediators, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β), in immune cells, leading to the promotion of tissue repair and regeneration. In addition, this compound has been found to induce apoptosis and inhibit proliferation in cancer cells, by activating various signaling pathways, such as the p38 MAPK and JNK pathways, and modulating the expression of cell cycle regulators and apoptotic proteins.
实验室实验的优点和局限性
N-(4-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide has several advantages and limitations for lab experiments, depending on the specific research question and methodology. One advantage is its high selectivity and potency for CB2 receptors, which allows for the specific modulation of immune and other cell types that express CB2 receptors. Another advantage is its low toxicity and side effect profile, which makes it a safer alternative to other immunomodulatory drugs that target CB2 receptors, such as JWH-133 and WIN-55,212-2. However, there are also some limitations to using this compound in lab experiments, such as its limited solubility in aqueous solutions, which may require the use of organic solvents or surfactants to facilitate its delivery. Another limitation is its relatively short half-life and rapid metabolism, which may require frequent dosing or the use of sustained-release formulations to maintain its pharmacological effects.
未来方向
There are several future directions for research on N-(4-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide, based on its potential therapeutic applications and underlying mechanisms of action. One direction is to further explore its anti-inflammatory and immunomodulatory effects in various disease models, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, and to compare its efficacy and safety with other CB2 agonists and immunomodulatory drugs. Another direction is to investigate its anti-cancer properties in preclinical and clinical studies, and to identify the specific signaling pathways and molecular targets that mediate its effects in different cancer types. Additionally, there is a need to develop more efficient and stable formulations of this compound for clinical use, such as liposomal or nanoparticle-based delivery systems, and to optimize its pharmacokinetic and pharmacodynamic properties for maximal efficacy and minimal toxicity.
合成方法
The synthesis of N-(4-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide involves several steps, starting from the reaction of 4-sec-butylphenylboronic acid with 2-methoxyphenylacetic acid in the presence of a palladium catalyst to yield the corresponding aryl ketone intermediate. This intermediate is then subjected to a reductive amination reaction with an amine derivative, such as 2-aminoethylamine, in the presence of a reducing agent, such as sodium cyanoborohydride, to give this compound in high yield and purity.
科学研究应用
N-(4-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide has been extensively studied in various in vitro and in vivo models to elucidate its pharmacological properties and potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and immunomodulatory effects by activating CB2 receptors on immune cells, such as macrophages, T cells, and B cells, leading to the suppression of pro-inflammatory cytokines and chemokines, as well as the enhancement of anti-inflammatory mediators. This compound has also been found to have anti-cancer properties by inducing apoptosis and inhibiting proliferation in various cancer cell lines, including breast, prostate, and glioma.
属性
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-14(2)15-9-11-17(12-10-15)20-19(21)13-16-7-5-6-8-18(16)22-3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOCRIFGGZUGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

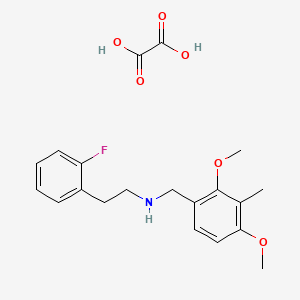
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5010619.png)
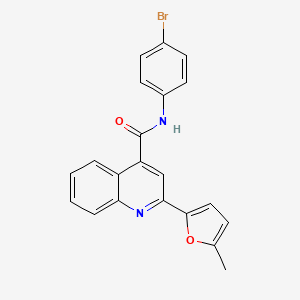
![2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5010639.png)
![3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B5010649.png)
![5'H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5'-ol](/img/structure/B5010659.png)
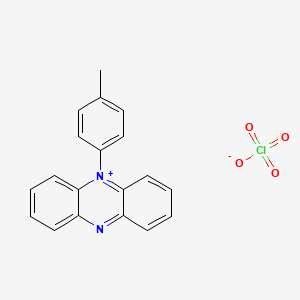
![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B5010686.png)
![3-[(2,3-dimethylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5010693.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B5010705.png)
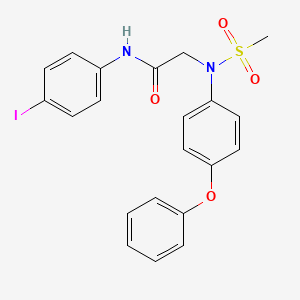
![3-{[(6-methoxy-2-naphthyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5010711.png)
![N-(3-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5010712.png)
![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)